N-(3-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
N-(3-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core, which is a bicyclic structure containing nitrogen atoms.
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
InChI |
InChI=1S/C23H26N4O2/c1-16-6-8-18(9-7-16)21-22(29)26-23(25-21)10-12-27(13-11-23)15-20(28)24-19-5-3-4-17(2)14-19/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29) |
InChI Key |
BKBZAOYOKCAPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC(=C4)C)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The process may include:
Formation of the triazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetamide group: This step may involve the reaction of the intermediate with acetic anhydride or acetyl chloride.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the triazaspirodecane core.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or activating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide: Similar in structure but with different substituents.
Spirocyclic compounds: Featuring different core structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific triazaspirodecane core and the combination of substituents, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
